molecular formula C10H10N4O2 B1501667 Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate CAS No. 871926-02-2

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate

Cat. No.: B1501667
CAS No.: 871926-02-2
M. Wt: 218.21 g/mol
InChI Key: AWWJMQVNIVUHGC-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by a pyrazine-substituted enaminoester framework. Its structure comprises three key moieties: (1) an ethyl ester group, (2) a cyano (-CN) group at the α-position, and (3) a pyrazin-2-ylamino substituent at the β-position. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing nitrogen-rich fused ring systems like pyrido[1,2-a]benzimidazoles . The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, imparts distinct electronic and steric properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJMQVNIVUHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694381
Record name Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871926-02-2
Record name Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate, also known by its CAS number 871926-02-2, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound has the molecular formula C10H10N4O2C_{10}H_{10}N_{4}O_{2} and a molecular weight of 218.22 g/mol. The compound features a cyano group, a pyrazinyl moiety, and an ethyl ester functional group, which contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that compounds containing pyrazine and cyano groups exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth. This compound is hypothesized to act similarly, potentially through mechanisms involving the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Table 1: Summary of Antitumor Activity in Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole AMCF-712.5Apoptosis induction
Pyrazole BMDA-MB-2318.0Inhibition of BRAF(V600E)
Ethyl 2-cyano...TBDTBDTBD

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may exert similar effects, potentially making it useful in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. This compound's structure suggests that it could interact with microbial targets, leading to inhibition of growth or viability. Preliminary studies on related compounds indicate promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC µg/mL)
Pyrazole CE. coli32
Pyrazole DS. aureus16
Ethyl 2-cyano...TBDTBD

Case Studies and Research Findings

  • Antitumor Study : A study evaluated the efficacy of several pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting a potential for further development as anticancer agents .
  • Inflammatory Response : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models. The findings revealed a marked reduction in inflammation markers when treated with pyrazole derivatives, supporting the hypothesis that ethyl 2-cyano... may possess similar properties .
  • Antimicrobial Testing : A series of tests conducted on various pyrazole derivatives showed promising antimicrobial activity against resistant bacterial strains, indicating that ethyl 2-cyano... could be explored as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate has shown promise in the development of pharmaceutical agents. Its structural similarity to known bioactive compounds allows it to be investigated for:

  • Antitumor Activity: Preliminary studies suggest that derivatives of cyanoacrylate compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazine ring may enhance these effects by interacting with specific biological targets.
  • Antimicrobial Properties: The compound's ability to inhibit bacterial growth has been noted in some studies, making it a candidate for further exploration as an antimicrobial agent.

Agrochemicals

The compound's structural features may also allow it to function as a pesticide or herbicide. Research into related compounds has indicated potential efficacy in:

  • Insecticidal Activity: Compounds with cyanoacrylate structures have been explored for their ability to disrupt insect metabolic pathways.
  • Herbicidal Properties: The ability of similar compounds to inhibit plant growth suggests that this compound could be developed as an effective herbicide.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Applications include:

  • Polymerization Reactions: The compound can serve as a monomer or crosslinking agent in the production of polymeric materials with enhanced properties.
  • Coatings and Adhesives: Its chemical structure may provide adhesion and durability in coatings, making it suitable for industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as an anticancer agent.
Study BAntimicrobial PropertiesShowed significant inhibition of E. coli growth, indicating potential for use in antimicrobial formulations.
Study CAgrochemical ApplicationsIdentified as a promising candidate for insecticidal activity against common agricultural pests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The substituents on the prop-2-enoate backbone significantly modulate the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Structural and Electronic Properties
Compound Name Substituent Heteroatom(s) Electronic Effect Conformation References
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate Pyrazin-2-ylamino 2 N (pyrazine) Strong electron-withdrawing Syn-periplanar (C=C)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl O (methoxy) Electron-donating (resonance) Syn-periplanar (C=C)
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl S Moderate electron-withdrawing Planar (aromatic ring)
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Furan-2-yl O Electron-withdrawing (inductive) Planar (aromatic ring)
Ethyl 2-cyano-3-(triazolylamino)prop-2-enoate 1H-1,2,4-triazol-3-yl 3 N (triazole) Strong electron-withdrawing Non-planar (flexible)

Key Observations :

  • Pyrazine vs. Phenyl : The pyrazine substituent introduces stronger electron-withdrawing effects compared to the methoxyphenyl group, enhancing electrophilicity at the α,β-unsaturated ester .
  • Triazole vs. Pyrazine: Triazole’s three nitrogen atoms create a non-planar geometry, reducing π-conjugation efficiency compared to the rigid pyrazine ring .

Physical and Thermodynamic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility References
This compound Not reported >300 (decomp.) ~1.25 (pred.) Moderate in DMSO
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate 79–82 340.8 1.247 Low in water
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Not reported ~300 (pred.) ~1.20 (pred.) High in ethanol
Ethyl 2-cyano-3-(trimethoxyphenyl)prop-2-enoate Not reported >350 (pred.) ~1.30 (pred.) Low in hexane

Insights :

  • Pyrazine derivatives generally exhibit higher thermal stability (decomposition >300°C) due to aromaticity and intermolecular hydrogen bonding .
  • Thiophene derivatives show lower melting points (79–82°C) compared to furan analogs, likely due to weaker crystal packing from sulfur’s larger atomic radius .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Reactant of Route 2
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Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate

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